![molecular formula C5H8O3 B10844236 (E)-4-hydroxypent-2-enoic acid](/img/no-structure.png)
(E)-4-hydroxypent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxy-pent-2-enoic acid can be synthesized through several methods. One common approach involves the hydroxylation of pentenoic acid derivatives. For instance, the sulfonation of 4-pentenoic acid can yield the corresponding γ-lactone, which can then be hydrolyzed to produce 4-Hydroxy-pent-2-enoic acid .
Industrial Production Methods: Industrial production of 4-Hydroxy-pent-2-enoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-pent-2-enoic acid.
Reduction: The double bond in the pentenoic acid chain can be reduced to form 4-hydroxy-pentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-oxo-pent-2-enoic acid.
Reduction: 4-hydroxy-pentanoic acid.
Substitution: Various substituted pentenoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-pent-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxylation and oxidation.
Medicine: Potential applications in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-pent-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The double bond in the pentenoic acid chain also plays a crucial role in its chemical behavior.
Similar Compounds:
- 2-Hydroxy-pent-4-enoic acid
- 3-Hydroxy-pent-2-enoic acid
- 4-Hydroxy-pentanoic acid
Comparison: 4-Hydroxy-pent-2-enoic acid is unique due to the specific position of the hydroxyl group and the double bond in its structure. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. For example, 2-Hydroxy-pent-4-enoic acid has the hydroxyl group on the second carbon, leading to different reactivity and applications .
Eigenschaften
Molekularformel |
C5H8O3 |
---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
(E)-4-hydroxypent-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-4,6H,1H3,(H,7,8)/b3-2+ |
InChI-Schlüssel |
YANJKPZKTWMMOF-NSCUHMNNSA-N |
Isomerische SMILES |
CC(/C=C/C(=O)O)O |
Kanonische SMILES |
CC(C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.